molecular formula C10H13NO3S B13183836 Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate

Cat. No.: B13183836
M. Wt: 227.28 g/mol
InChI Key: KUQKXJSLRDMJKL-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole ring linked to an oxane (tetrahydropyran) moiety, a structural motif of significant interest in developing bioactive molecules. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known to be present in a wide range of therapeutic agents due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Its incorporation into molecules has been associated with diverse pharmacological activities, making it a valuable template for exploring new drug candidates. The primary research value of this ester derivative lies in its utility as a versatile synthetic intermediate. The methyl ester functional group serves as a synthetic handle for further transformation, most notably through hydrolysis to a carboxylic acid or transamidation to generate a series of carboxamide derivatives. Such structural modifications are central to Structure-Activity Relationship (SAR) studies, allowing researchers to fine-tune the properties of lead compounds. The oxane ring contributes to the molecular scaffold's three-dimensional geometry and can influence the compound's overall pharmacokinetic profile, including its solubility and metabolic stability. While the specific biological mechanism of action for this compound itself has not been fully elucidated, its potential applications are inferred from the known behavior of its constituent parts. Molecules containing the 1,3-thiazole nucleus have been reported to exhibit a range of biological activities, including anti-inflammatory and anticonvulsant effects . Consequently, this compound is strategically positioned for use in hit-to-lead optimization campaigns, particularly in projects targeting central nervous system (CNS) disorders, inflammatory diseases, and other therapeutic areas where thiazole-based molecules have shown success. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with the appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-13-9(12)10(2-5-14-6-3-10)8-11-4-7-15-8/h4,7H,2-3,5-6H2,1H3

InChI Key

KUQKXJSLRDMJKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as Cu2O .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. For example, the use of MeCN as a reaction solvent and the replacement of expensive catalysts with more cost-effective alternatives like Cu2O can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound’s effects are mediated through its interaction with enzymes and receptors involved in inflammation, pain, and cell proliferation .

Comparison with Similar Compounds

Methyl 4-(pyridin-2-yl)oxane-4-carboxylate

  • Structure : Replaces the thiazole ring with a pyridine moiety.
  • Key Differences :
    • Pyridine’s nitrogen atom increases basicity compared to thiazole’s sulfur and nitrogen.
    • Reduced lipophilicity due to the absence of sulfur.
    • Molecular Weight : 221.26 g/mol (vs. ~225–235 g/mol for the thiazole analog) .

Methyl 2-chlorothiazole-4-carboxylate

  • Structure : Retains the thiazole ring but substitutes chlorine at the 2-position and lacks the oxane core.
  • Key Differences :
    • Chlorine enhances electrophilicity, increasing reactivity in cross-coupling reactions.
    • Molecular Weight : 177.60 g/mol .
    • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Methyl 2-phenylthiazole-4-carboxylate

  • Structure : Features a phenyl group at the thiazole 2-position instead of the oxane ring.
  • Key Differences :
    • Phenyl group improves π-π interactions, enhancing binding to aromatic protein pockets.
    • Molecular Weight : 219.27 g/mol .

Ethyl thiazole-4-carboxylate

  • Structure : Ethyl ester variant without the oxane ring.
  • Key Differences :
    • Ethyl ester increases steric bulk and alters metabolic stability compared to methyl esters.
    • Applications : Widely used as a precursor for thiazolecarboxylic acid derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Bioactivity Notes
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate ~230 1.2–1.5 Oxane, thiazole, methyl ester Potential kinase inhibition (inferred from analogs)
Methyl 4-(pyridin-2-yl)oxane-4-carboxylate 221.26 0.8–1.0 Oxane, pyridine, methyl ester Limited bioactivity data
Methyl 2-chlorothiazole-4-carboxylate 177.60 1.5–1.8 Thiazole, chlorine, methyl ester High reactivity in nucleophilic substitutions
Methyl 2-phenylthiazole-4-carboxylate 219.27 2.0–2.3 Thiazole, phenyl, methyl ester Enhanced binding to aromatic targets

Pharmacological Potential

  • The oxane ring may improve metabolic stability compared to linear analogs .
  • Thiazole Esters : Methyl/ethyl thiazole carboxylates are intermediates in ADC (antibody-drug conjugate) payloads, as seen in tubulysin analogs ().
  • Heterocyclic Substitutions : Pyridine analogs (e.g., ) show reduced bioactivity compared to thiazole derivatives, highlighting the importance of sulfur in target engagement .

Biological Activity

Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The thiazole structure often contributes to the compound's interaction with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound AEscherichia coli0.0040.008
Compound BStaphylococcus aureus0.0020.004
This compoundPseudomonas aeruginosaTBDTBD

The above table illustrates the efficacy of various thiazole derivatives against specific bacterial strains. Notably, this compound's MIC and MBC values are yet to be determined (TBD), indicating ongoing research into its antimicrobial potency.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties . Various studies have reported that these compounds can inhibit cell proliferation in cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of thiazole derivatives on cancer cell lines such as HCT116 and HeLa, it was observed that compounds similar to this compound exhibited significant cytotoxicity.

Key Findings:

  • IC50 Values: Compounds showed IC50 values ranging from 2 µM to 10 µM across different cell lines.
  • Mechanism of Action: The compounds induced apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the carboxylate group can significantly influence its potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groups at position 5Increased antimicrobial activity
Alkyl substitutions at position 2Enhanced anticancer efficacy

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